Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride
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Overview
Description
Methochloride of N-methylurethane of 3-dimethylaminophenol is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is derived from 3-dimethylaminophenol, a phenolic compound known for its diverse chemical reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methochloride of N-methylurethane of 3-dimethylaminophenol typically involves the reaction of 3-dimethylaminophenol with N-methylurethane under specific conditions. The process begins with the synthesis of 3-dimethylaminophenol, which can be achieved by reacting dimethylamine with resorcinol in the presence of an aqueous solution . The crude product is then purified through vacuum distillation to obtain high-purity 3-dimethylaminophenol .
Industrial Production Methods
In an industrial setting, the production of Methochloride of N-methylurethane of 3-dimethylaminophenol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Methochloride of N-methylurethane of 3-dimethylaminophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Methochloride of N-methylurethane of 3-dimethylaminophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methochloride of N-methylurethane of 3-dimethylaminophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methochloride of N-methylurethane of 3-dimethylaminophenol include:
N-methylurethane: A related compound with similar chemical properties.
3-dimethylaminophenol: The parent compound from which Methochloride of N-methylurethane of 3-dimethylaminophenol is derived.
N-methylformamide: Another compound with comparable reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
64051-06-5 |
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Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI Key |
HVJNBDDRSWGYDA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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